molecular formula C17H13N3O3 B14703219 1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 25060-05-3

1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one

Cat. No.: B14703219
CAS No.: 25060-05-3
M. Wt: 307.30 g/mol
InChI Key: VRUWHFQTXRLIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a naphthalene ring fused with a hydrazinylidene group and a nitrophenyl moiety. Its distinct chemical properties make it a valuable subject of study for various scientific applications.

Preparation Methods

The synthesis of 1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of 2-naphthaldehyde with 4-methyl-3-nitrophenylhydrazine under specific conditions. One common method includes the use of ethanolic sodium hydroxide at room temperature for several hours, resulting in high yields of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.

Scientific Research Applications

1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

When compared to similar compounds, 1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one stands out due to its unique combination of a naphthalene ring and a nitrophenyl hydrazinylidene group. Similar compounds include:

Properties

CAS No.

25060-05-3

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

1-[(4-methyl-3-nitrophenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C17H13N3O3/c1-11-6-8-13(10-15(11)20(22)23)18-19-17-14-5-3-2-4-12(14)7-9-16(17)21/h2-10,21H,1H3

InChI Key

VRUWHFQTXRLIKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.